molecular formula C12H11ClN2 B1463090 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine CAS No. 1159820-74-2

4-Chloro-2-methyl-6-(o-tolyl)pyrimidine

Cat. No. B1463090
M. Wt: 218.68 g/mol
InChI Key: YQSBXPFKFBSNKV-UHFFFAOYSA-N
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Description

“4-Chloro-2-methyl-6-(o-tolyl)pyrimidine” is a chemical compound with the molecular formula C12H11ClN2 . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of pyrimidine derivatives is a rapidly growing area of organic synthesis . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-methyl-6-(o-tolyl)pyrimidine” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The molecular weight of “4-Chloro-2-methyl-6-(o-tolyl)pyrimidine” is 175.639 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Nonlinear Optical Properties and Molecular Analysis

Pyrimidine derivatives, including those structurally related to 4-chloro-2-methyl-6-(o-tolyl)pyrimidine, are found to have significant applications in nonlinear optics (NLO) and electronic material science. These compounds, due to their heterocyclic nature and ability to form extended π-conjugated systems, exhibit promising NLO properties. A study on thiopyrimidine derivatives, for example, utilized density functional theory (DFT) and time-dependent DFT (TDDFT) calculations to explore their electronic, linear, and NLO properties. The research highlighted the considerable NLO character of these molecules, recommending their potential in optoelectronic applications (Hussain et al., 2020).

Crystal Structure and Molecular Interactions

The crystal and molecular structures of pyrimidine derivatives are crucial for understanding their potential applications in pharmaceuticals and materials science. For instance, the study of isostructural and essentially isomorphous compounds, including those related to the 4-chloro-2-methyl-6-(o-tolyl)pyrimidine framework, reveals how variations in substituents affect the electronic structures and hydrogen bonding patterns. These insights are valuable for designing compounds with tailored properties for specific applications (Trilleras et al., 2009).

Synthesis and Characterization of Pyrimidine Chalcogen Derivatives

Research on the synthesis of multinucleate pyrimidine chalcogen (S/Se/Te) derivatives through selective substitution strategies opens up avenues for the development of novel compounds with potential applications in medicinal chemistry and materials science. Such studies not only expand the chemical space of pyrimidine derivatives but also provide insights into their structural and electronic properties through comprehensive spectroscopic characterization (Bhasin et al., 2011; Arora et al., 2014).

Molecular Docking and Pharmacological Potential

The exploration of pyrimidine derivatives in pharmacological contexts, through molecular docking studies and analysis of their interaction with biological targets, highlights their relevance in drug design. Quantum chemical calculations, Hirshfeld surface analysis, and molecular docking studies of specific pyrimidine derivatives provide insights into their potential as therapeutic agents, emphasizing the importance of structural modifications for enhancing biological activity (Gandhi et al., 2016).

properties

IUPAC Name

4-chloro-2-methyl-6-(2-methylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-8-5-3-4-6-10(8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSBXPFKFBSNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-6-(o-tolyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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